molecular formula C20H15F3N2O2S2 B2803490 N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 1020979-99-0

N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2803490
CAS No.: 1020979-99-0
M. Wt: 436.47
InChI Key: HRFDYFZETLDVDL-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H15F3N2O2S2 and its molecular weight is 436.47. The purity is usually 95%.
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Biological Activity

N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS Number: 1020979-99-0) is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on existing research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H15F3N2O2S2C_{20}H_{15}F_{3}N_{2}O_{2}S_{2}, with a molecular weight of 436.5 g/mol. The compound features a thiazole ring and a difluorobenzyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅F₃N₂O₂S₂
Molecular Weight436.5 g/mol
CAS Number1020979-99-0

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. For instance, compounds with thiazole and fluorinated benzyl groups have shown significant inhibitory effects on various cancer cell lines.

  • In Vitro Studies :
    • A study reported that similar compounds exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potent antitumor activity .
    • Another study demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, suggesting that the thiazole moiety is critical for antitumor efficacy .
  • In Vivo Studies :
    • In xenograft models, compounds structurally related to this compound showed significant tumor growth inhibition compared to control treatments .

Antimicrobial Activity

The presence of the thiazole ring is associated with antimicrobial properties. Research indicates that thiazole derivatives can exhibit activity against a range of pathogens:

  • Bacterial Activity :
    • Compounds similar to this acetamide have been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 10 µg/mL .
    • The mechanism often involves disruption of bacterial cell wall synthesis or function.
  • Fungal Activity :
    • Thiazole-containing compounds have also been evaluated for antifungal activity against Candida species, demonstrating potential as antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Thiazole Ring : Essential for antimicrobial and antitumor activities; modifications can lead to improved potency.

Case Studies

  • Case Study 1 : A derivative with a similar structure was tested for its ability to inhibit HDAC (Histone Deacetylase), showing promising results with an IC50 value of 95 nM against HDAC3 .
  • Case Study 2 : Another study explored the combination therapy potential of thiazole derivatives with standard chemotherapeutic agents, resulting in synergistic effects that enhanced overall efficacy against resistant cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit potent anticancer properties. For instance, derivatives containing thiazole rings have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth and proliferation .

Antimicrobial Properties

Compounds structurally related to N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide have demonstrated antimicrobial activity against both bacterial and fungal strains. The thiazole moiety is often linked to enhanced activity against resistant microbial strains, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has potential as an inhibitor of various enzymes, including monoamine oxidase (MAO). Studies have shown that similar compounds can act as reversible and non-competitive inhibitors, which are crucial in treating neurological disorders by increasing the levels of neurotransmitters such as serotonin and dopamine .

Case Study 1: Anticancer Efficacy

In a study targeting breast cancer cells, derivatives of thiazole showed significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis through the activation of caspases. This suggests that this compound could be further investigated for its anticancer properties.

Case Study 2: Antimicrobial Testing

A series of compounds based on thiazole were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzyl group significantly enhanced antibacterial activity. This highlights the potential for this compound in developing new antibiotics.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S2/c21-13-6-4-12(5-7-13)18(26)11-29-20-25-14(10-28-20)8-19(27)24-9-15-16(22)2-1-3-17(15)23/h1-7,10H,8-9,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFDYFZETLDVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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